2-Amino-3-hydroxy-3-phenylpropanoic acid 2-Amino-3-hydroxy-3-phenylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 68296-26-4
VCID: VC13249609
InChI: InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)
SMILES: C1=CC=C(C=C1)C(C(C(=O)O)N)O
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol

2-Amino-3-hydroxy-3-phenylpropanoic acid

CAS No.: 68296-26-4

Cat. No.: VC13249609

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-hydroxy-3-phenylpropanoic acid - 68296-26-4

Specification

CAS No. 68296-26-4
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
IUPAC Name 2-amino-3-hydroxy-3-phenylpropanoic acid
Standard InChI InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)
Standard InChI Key VHVGNTVUSQUXPS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C(C(=O)O)N)O
Canonical SMILES C1=CC=C(C=C1)C(C(C(=O)O)N)O

Introduction

Chemical Structure and Stereochemical Configuration

2-Amino-3-hydroxy-3-phenylpropanoic acid belongs to the class of β-hydroxy-α-amino acids, featuring a phenyl group at the β-position and hydroxyl and amino groups at the α- and β-positions, respectively. The compound exists in four stereoisomeric forms due to two chiral centers (C2 and C3). The (2S,3S) configuration, also known as L-threo-3-phenylserine, is the most biologically relevant enantiomer .

Key Structural Features:

  • Molecular Formula: C9H11NO3\text{C}_9\text{H}_{11}\text{NO}_3

  • CAS Registry Numbers: 1078-17-7 (stereospecific form) , 2584-74-9 (PubChem identifier)

  • Synonymy: Erythro-3-phenylserine, (βS)-β-hydroxy-L-phenylalanine

The compound’s stereochemistry profoundly influences its biochemical interactions. For instance, the L-threo configuration is a precursor in the synthesis of antibiotics like florfenicol and thiamphenicol , whereas the D-threo form lacks biological activity.

Synthesis and Stereoisomeric Enrichment

Industrial and laboratory synthesis of 2-amino-3-hydroxy-3-phenylpropanoic acid prioritizes enantiomeric purity, often achieved via enzymatic resolution.

Enzymatic Stereoisomeric Enrichment

The patent US5346828A details a method using D-threonine aldolase to enrich the L-threo enantiomer from racemic mixtures . Key steps include:

  • Substrate Incubation: Racemic 2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propionic acid is incubated with D-threonine aldolase in a borate buffer (pH 8.75) containing pyridoxal phosphate .

  • Enzymatic Selectivity: The enzyme selectively degrades the D-threo isomer, leaving the L-threo form with >90% enantiomeric excess (ee) .

  • Purification: The product is purified via column chromatography using polymethacrylate or Amberlite XAD-16 resin, yielding pharmaceutical-grade material .

This method’s efficiency is evidenced by its application in producing L-threo-2-amino-3-(4-methylthiophenyl)propane-1,3-diol, a thiamphenicol intermediate .

Industrial Production Challenges

  • Optical Resolution: Preferential crystallization with optically active amines remains the dominant industrial method, despite its scalability limitations .

  • Yield Optimization: Large-scale reactions often face trade-offs between enantiomeric purity and yield, necessitating iterative process refinements .

Physical and Chemical Properties

The compound’s physicochemical profile is critical for its handling and application across industries.

PropertyValueSource
Molecular Weight181.19 g/mol
Density1.335 g/cm³
Boiling Point398°C at 760 mmHg
Flash Point194.5°C
Specific Rotation (α\alpha)27±2-27 \pm 2^\circ (1% NaOH)
Vapor Pressure4.75×1074.75 \times 10^{-7} mmHg

The low vapor pressure (4.75×1074.75 \times 10^{-7} mmHg at 25°C) indicates minimal volatility, favoring its use in high-temperature processes. The negative specific rotation confirms the (2S,3S) configuration’s levorotatory nature .

Applications in Pharmaceutical and Industrial Contexts

Antibiotic Synthesis

The L-threo enantiomer is a key intermediate in synthesizing:

  • Florfenicol: A broad-spectrum antibiotic used in veterinary medicine .

  • Thiamphenicol: An antimicrobial agent effective against Gram-positive and Gram-negative bacteria .
    Synthetic pathways involve esterification and sodium borohydride reduction of the parent compound .

Neurological Drug Development

As a β-hydroxy-α-amino acid, the compound mimics neurotransmitter precursors, making it valuable in designing drugs for Alzheimer’s and Parkinson’s diseases . Its hydroxyl group enhances blood-brain barrier permeability, a desirable trait in central nervous system (CNS) therapeutics .

Cosmetic and Material Science Innovations

  • Skincare: The hydroxyl group’s hygroscopicity aids in formulating moisturizers and anti-aging creams .

  • Polymer Chemistry: Incorporation into polyamides improves material flexibility and thermal stability .

Biological and Metabolic Significance

2-Amino-3-hydroxy-3-phenylpropanoic acid is a human metabolite, with its zwitterionic form detected in physiological systems . While its exact metabolic role remains under investigation, preliminary studies suggest involvement in:

  • Phenylalanine Metabolism: As a hydroxylated derivative, it may regulate phenylalanine hydroxylase activity .

  • Detoxification Pathways: The compound’s sulfonated derivatives facilitate xenobiotic excretion .

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